Heterocyclic Amine Coupling Yields
In a direct comparative study focused on coupling poorly reactive 2-aminoimidazole and 2-aminopyridine, N,N′-Diisopropylcarbodiimide (DIC) demonstrated substantially higher isolated product yields compared to N,N′-dicyclohexylcarbodiimide (DCC) when used in conjunction with the additive HOAt. DIC yielded 64% and 74% for the respective heterocycles, while DCC gave only 23% and 57% under identical micellar reaction conditions [1].
| Evidence Dimension | Isolated Product Yield (Coupling Efficiency) |
|---|---|
| Target Compound Data | DIC: 64% (2-aminoimidazole); 74% (2-aminopyridine) |
| Comparator Or Baseline | DCC: 23% (2-aminoimidazole); 57% (2-aminopyridine) |
| Quantified Difference | +41 percentage points (2-aminoimidazole); +17 percentage points (2-aminopyridine) |
| Conditions | Solution-phase coupling in aqueous micellar media, HOAt additive, room temperature. |
Why This Matters
This demonstrates DIC's superior partitioning into hydrophobic reaction environments, translating to higher yields for difficult substrates and reducing the need for more expensive coupling agents like HATU for large-scale syntheses.
- [1] Scite.ai Report. Diisopropylcarbodiimide. Citing primary research on carbodiimide coupling. 2012. DOI: 10.1055/s-0031-1290663. View Source
